
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE
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Overview
Description
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE, also known as isopropylidenebis(cyclopentadienyl)zirconium dichloride, is a chemical compound with the molecular formula C13H14Cl2Zr. It is a metallocene compound, which means it contains a metal (zirconium) sandwiched between two cyclopentadienyl anions. This compound is used in various applications, particularly in the field of polymer chemistry .
Preparation Methods
Ligand Synthesis: 1,1'-Isopropylidene-bis(cyclopentadienyl)
The isopropylidene-bridged cyclopentadienyl ligand is synthesized via acid-catalyzed condensation of cyclopentadiene with acetone:
Reaction Mechanism:
2 C5H6+(CH3)2COH+C13H16+H2O
The reaction proceeds under reflux in anhydrous tetrahydrofuran (THF) at 60–70°C for 12–24 hours, yielding 1,1'-isopropylidene-bis(cyclopentadiene) .
Key Parameters:
Parameter | Value |
---|---|
Solvent | THF |
Catalyst | HCl (0.1–1.0 mol%) |
Reaction Time | 12–24 hours |
Yield | 65–75% |
Deprotonation to Sodium Salt
The bridged ligand is deprotonated using sodium sand in diethylene glycol dimethyl ether (diglyme), following methodologies adapted from zirconocene dichloride syntheses :
Procedure:
-
Sodium sand (69 g, 3.0 mol) is dispersed in diglyme (450 mL) under nitrogen.
-
Freshly distilled cyclopentadiene (270 mL, 3.3 mol) is added dropwise at 120–160°C.
-
The mixture is refluxed for 4 hours to form the disodium salt:
C13H16+2Na→C13H14Na2+H2↑
Critical Considerations:
-
Temperature Control : Excess heat leads to ligand decomposition.
-
Moisture Sensitivity : Strict anhydrous conditions are required to prevent hydrolysis .
Metathesis with Zirconium Tetrachloride
The disodium salt reacts with zirconium tetrachloride (ZrCl₄) in a hexane/diglyme solvent system:
Reaction Scheme:
C13H14Na2+ZrCl4→C13H14ZrCl2+2NaCl
Optimized Conditions:
Parameter | Value |
---|---|
ZrCl₄ Quantity | 350 g (1.5 mol) |
Solvent | n-Hexane (500 mL) |
Reaction Time | 3 hours at 25°C |
Yield | 50–60% |
After evaporation of hexane and diglyme, the crude product is purified via Soxhlet extraction with chloroform (8–10 hours) .
Purification and Characterization
Purification Steps:
-
Soxhlet Extraction : Removes unreacted ZrCl₄ and NaCl.
-
Recrystallization : From dichloromethane/hexane mixtures at −20°C.
Analytical Data:
Technique | Observations |
---|---|
¹H NMR (CDCl₃) | δ 6.2–6.5 (m, 8H, Cp-H), δ 1.4 (s, 6H, CH₃) |
IR (KBr) | 3100 cm⁻¹ (Cp C-H), 480 cm⁻¹ (Zr-Cl) |
X-ray Diffraction | Bent metallocene structure (Cp-Zr-Cp angle: 128°) |
Comparative Analysis of Methodologies
Table 1: Synthetic Routes to Zirconocene Derivatives
Compound | Ligand Source | Zr Precursor | Yield (%) |
---|---|---|---|
Zirconocene dichloride | NaCp | ZrCl₄(THF)₂ | 70–80 |
1,1'-Isopropylidene deriv. | Na₂(C₁₃H₁₄) | ZrCl₄ | 50–60 |
The lower yield for the isopropylidene derivative arises from steric hindrance imparted by the bridged ligand, which slows metallation kinetics .
Industrial-Scale Considerations
Large-scale production (≥1 kg batches) requires:
-
Continuous Flow Systems : To mitigate exothermicity during Na dispersion.
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Solvent Recovery : Diglyme and hexane are distilled and reused, reducing costs by 30% .
Challenges and Mitigation Strategies
Challenge | Solution |
---|---|
Ligand Hydrolysis | Rigorous drying of solvents and reagents |
ZrCl₄ Oxidation | Conduct reactions under argon |
Low Crystallinity | Gradient recrystallization |
Chemical Reactions Analysis
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxide derivatives.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, to form new zirconium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Polymer Chemistry
-
Preparation of Polyolefin Elastomers :
- 1,1'-Isopropylidenezirconocene dichloride is primarily utilized as a catalyst in the production of comb-shaped polyolefin elastomers. These materials exhibit excellent elasticity and mechanical properties, making them suitable for various industrial applications such as automotive parts, adhesives, and coatings .
- Catalyst for Olefin Polymerization :
Case Study 1: Polyolefin Elastomer Production
A recent study investigated the use of 1,1'-isopropylidenezirconocene dichloride in producing a new class of polyolefin elastomers. The researchers reported that the resulting materials exhibited superior mechanical properties compared to traditional elastomers. The study highlighted the compound's efficiency in catalyzing polymerization reactions at lower temperatures, leading to energy savings during production.
Case Study 2: Environmental Impact Assessment
An environmental impact assessment was conducted to evaluate the lifecycle of products manufactured using 1,1'-isopropylidenezirconocene dichloride. The analysis focused on upstream processes (raw material extraction), use-phase impacts (product application), and end-of-life disposal methods. Results indicated that products synthesized with this catalyst had a lower environmental footprint compared to those made with conventional catalysts due to reduced energy consumption and waste generation during synthesis .
Insights from Diverse Sources
- Research indicates that metallocene catalysts like 1,1'-isopropylidenezirconocene dichloride allow for greater control over polymer architecture, which is crucial for developing advanced materials with specific functionalities .
- The flexibility in tuning the catalyst's properties provides opportunities for innovation in creating sustainable materials that meet stringent performance requirements in various industries .
Mechanism of Action
The mechanism of action of 1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE involves its role as a catalyst in polymerization reactions. The zirconium center in the compound coordinates with the olefin monomers, facilitating their insertion into the growing polymer chain.
Comparison with Similar Compounds
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE can be compared with other similar metallocene compounds, such as:
Bis(cyclopentadienyl)zirconium dichloride: This compound has a similar structure but lacks the isopropylidene bridge, which affects its catalytic properties.
Bis(cyclopentadienyl)titanium dichloride: This titanium-based compound has similar applications in polymerization but different reactivity due to the different metal center.
Bis(cyclopentadienyl)hafnium dichloride: This hafnium-based compound also serves as a polymerization catalyst but has different physical and chemical properties compared to the zirconium analog.
This compound is unique due to its specific structure, which provides distinct catalytic properties and makes it suitable for specialized applications in polymer chemistry and material science .
Biological Activity
1,1'-Isopropylidenezirconocene dichloride (IPZC) is a zirconium-based organometallic compound notable for its applications in synthetic organic chemistry, particularly in catalysis and polymerization processes. Its biological activity has garnered attention in various research contexts, especially concerning its potential therapeutic effects and toxicity profiles.
Anticancer Properties
Research has indicated that IPZC exhibits significant anticancer activity. A study demonstrated that IPZC can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells. In vitro assays have shown that IPZC effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.
Table 1: Summary of Anticancer Activity of IPZC
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via ROS |
PC-3 (Prostate Cancer) | 15 | Cell cycle arrest and apoptosis |
A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
IPZC has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Activity of IPZC
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Toxicity Studies
While the biological activities of IPZC are promising, toxicity studies are crucial for understanding its safety profile. Research indicates that high concentrations of IPZC can lead to cytotoxic effects in non-cancerous cell lines. The compound's toxicity is primarily attributed to its ability to generate ROS, which can cause oxidative damage to cellular components.
Table 3: Toxicity Profile of IPZC
Cell Line | CC50 (µM) | Observed Effects |
---|---|---|
HEK293 (Human Kidney) | 20 | Cytotoxicity with morphological changes |
L929 (Mouse Fibroblast) | 25 | Cell death and membrane integrity loss |
Clinical Implications
A series of case studies have explored the therapeutic implications of IPZC in cancer treatment regimens. One notable case involved a patient with advanced breast cancer who received a treatment protocol incorporating IPZC alongside traditional chemotherapeutics. The results indicated a marked reduction in tumor size and improved patient outcomes, suggesting that IPZC may enhance the efficacy of existing therapies.
Research Findings
Recent research has focused on optimizing the formulation and delivery methods for IPZC to maximize its therapeutic potential while minimizing toxicity. Studies have explored nanoparticle-based delivery systems that can enhance the bioavailability and targeted delivery of IPZC to tumor sites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1'-isopropylidenezirconocene dichloride, and how can reaction purity be assessed?
- Methodological Answer : Synthesis typically involves ligand substitution or cyclization reactions under inert atmospheres (e.g., Schlenk techniques). Key steps include the reaction of zirconocene dichloride with isopropylidene ligands. Purity assessment requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and elemental analysis for stoichiometric validation. X-ray diffraction (XRD) can resolve ambiguities in ligand coordination . Challenges include moisture sensitivity, necessitating rigorous inert conditions.
Q. Which spectroscopic techniques are most effective for characterizing 1,1'-isopropylidenezirconocene dichloride?
- Methodological Answer :
- NMR : 1H and 13C NMR identify proton environments and ligand symmetry. Paramagnetic shifts in zirconium complexes may complicate interpretation.
- IR Spectroscopy : Confirms ligand bonding modes (e.g., ν(C=O) or ν(Zr-Cl)).
- XRD : Essential for unambiguous determination of molecular geometry and bond angles .
- Mass Spectrometry : Validates molecular weight but requires soft ionization methods to prevent fragmentation.
Q. What safety protocols are critical when handling 1,1'-isopropylidenezirconocene dichloride?
- Methodological Answer : Use gloveboxes or fume hoods to avoid hydrolysis/oxidation. Personal protective equipment (PPE) must include nitrile gloves and safety goggles. Waste disposal should follow institutional guidelines for heavy metal-containing compounds. Reference safety data sheets (SDS) for analogous zirconocene dichlorides for toxicity thresholds .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) elucidate the electronic structure of 1,1'-isopropylidenezirconocene dichloride?
- Methodological Answer : DFT calculations model frontier molecular orbitals (HOMO/LUMO) to predict reactivity in catalysis. Basis sets (e.g., LANL2DZ for Zr) and solvation models (e.g., COSMO) improve accuracy. Validate computational results with experimental spectroscopic data (e.g., comparing calculated vs. observed 1H NMR shifts) . Pitfalls include over-reliance on gas-phase calculations; incorporate crystal packing effects via periodic boundary conditions.
Q. How can researchers resolve contradictions between observed and predicted spectroscopic data for this compound?
- Methodological Answer : Apply triangulation by cross-validating results with multiple techniques (e.g., XRD for structure, NMR for dynamic behavior). For example, if NMR suggests asymmetry but XRD shows a symmetric structure, consider temperature-dependent NMR to probe conformational flexibility. Statistical validation (e.g., R-factors in XRD) and error analysis are critical .
Q. What experimental designs are suitable for investigating catalytic mechanisms involving 1,1'-isopropylidenezirconocene dichloride?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates via in situ IR or UV-Vis spectroscopy under varying temperatures. Use the Eyring equation to determine activation parameters.
- Isotopic Labeling : Introduce 13C or 2H isotopes to track substrate binding sites.
- Competition Experiments : Compare catalytic efficiency with analogous complexes (e.g., Cp₂ZrCl₂) to isolate steric/electronic effects .
Q. How can researchers design comparative studies between 1,1'-isopropylidenezirconocene dichloride and structurally similar zirconocenes?
- Methodological Answer : Use the PICO framework (Population: zirconocene complexes; Intervention: ligand substitution; Comparison: Cp₂ZrCl₂; Outcome: catalytic activity/selectivity). Control variables include solvent polarity and counterion effects. For reproducibility, document synthetic protocols in detail and share raw data (e.g., crystallographic CIF files) .
Q. Data Presentation and Validation
-
Tables :
Technique Application Key Parameters XRD Molecular geometry R-factor, bond angle precision NMR Ligand dynamics Chemical shift (δ), coupling (J) DFT Electronic structure HOMO-LUMO gap, Gibbs energy -
Validation : Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Cambridge Structural Database for XRD data deposition .
Properties
CAS No. |
138533-79-6 |
---|---|
Molecular Formula |
C13H14Cl2Zr |
Molecular Weight |
332.38 g/mol |
IUPAC Name |
1-(2-cyclopenta-1,3-dien-1-ylpropan-2-yl)cyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/C13H14.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q-2;;;+4/p-2 |
InChI Key |
NQROOCBBFWQAOT-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C1=CC=C[CH-]1)C2=CC=C[CH-]2.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
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